![molecular formula C13H11ClN2O3 B2638539 1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone CAS No. 796084-57-6](/img/structure/B2638539.png)

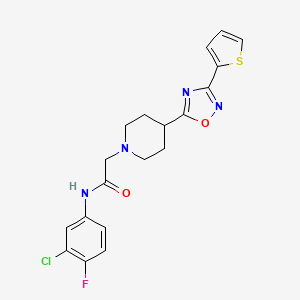

1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone

カタログ番号 B2638539

CAS番号:

796084-57-6

分子量: 278.69

InChIキー: OPRWTSGLXDLNBZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with furan rings are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties . They are often involved in the synthesis of complex molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds with furan rings often involves condensation reactions . For example, a study describes the synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from the condensation reaction between furfural derived from sugarcane bagasse and thiourea .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FTIR, 1H-NMR, and 13C-NMR . X-ray crystallography can also be used to determine the three-dimensional structure of a molecule .Chemical Reactions Analysis

The chemical reactions involving furan compounds can be quite diverse. For instance, furfural can undergo selective hydrogenation to form 2,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods and confirmed by experimental data . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, topological polar surface area, and more .科学的研究の応用

- Researchers have explored the use of this compound in a hydrolase-based fluorescence amplification method. In this approach, fluorescent substrates stain cells through non-covalent hydrophobic interactions. The chloroacetyl modification enhances substrate retention within cells, improving the sensitivity and specificity of antigen-specific cell labeling .

- The Li group introduced the azido group at both active positions of chitosan (CS) by reacting chloroacetyl chloride with sodium azide. Subsequently, they reacted the modified CS with prop-2-yn-1-yl nicotinate in the presence of copper sulfate. The resulting compound, (1,2,3-triazol-4-yl)methyl nicotinate CS, exhibited antifungal properties .

- The chloroacetyl group can serve as a versatile handle for bioconjugation. Researchers have explored its use in linking small molecules, peptides, or proteins to other entities (e.g., nanoparticles, liposomes) for targeted drug delivery .

- PDT involves the activation of photosensitizers by light to generate reactive oxygen species, leading to localized cell damage. Chloroacetyl-modified pyrazoles could serve as potential photosensitizers for PDT applications .

- The chloroacetyl group can coordinate with metal ions, leading to the formation of stable complexes. These complexes may find applications in catalysis, sensing, or materials science .

- Pyrazole derivatives, including chloroacetyl-substituted ones, have been investigated for their pesticidal properties. Their potential as insecticides, fungicides, or herbicides warrants further exploration .

Fluorescence Amplification for Antigen-Specific Cell Labeling

Antifungal Chitosan Derivatives

Bioconjugation and Drug Delivery

Photodynamic Therapy (PDT)

Metal Coordination Complexes

Agrochemicals and Pest Control

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRWTSGLXDLNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2638456.png)

![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)

![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)